An In-depth Technical Guide to Benzoyl Cyanide (CAS 613-90-1)
An In-depth Technical Guide to Benzoyl Cyanide (CAS 613-90-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl cyanide (C₈H₅NO), also known as phenylglyoxylonitrile, is an aromatic alpha-ketonitrile with the CAS Registry Number 613-90-1. This compound features both a benzoyl group and a cyano group, making it a bifunctional and highly versatile building block in organic synthesis. Its unique reactivity has established it as a valuable intermediate in the production of a wide range of chemical products, including pharmaceuticals and agrochemicals such as herbicides. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety protocols associated with benzoyl cyanide.
Physicochemical and Spectral Properties
Benzoyl cyanide is typically a white or colorless to light yellow solid at room temperature. It is soluble in various organic solvents like ethanol, ether, methanol, acetone, and chloroform, but it is only slightly soluble in water, in which it also tends to decompose.
Table 1: Physicochemical Properties of Benzoyl Cyanide
| Property | Value | References |
| CAS Number | 613-90-1 | [1] |
| Molecular Formula | C₈H₅NO | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White or Colorless to Light yellow powder, lump, or solid | [1] |
| Melting Point | 28 - 34 °C | [2] |
| Boiling Point | 206 - 209 °C (at 760 mmHg) 113 - 117 °C (at 43 mbar) 96 °C (at 2 kPa) | [2] |
| Density | 1.106 g/mL at 25 °C | [2] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [2] |
| Vapor Pressure | 0.243 mmHg at 25 °C | |
| Refractive Index (n_D_) | 1.5303 at 26 °C |
Table 2: Spectral Data for Benzoyl Cyanide
| Spectrum Type | Key Characteristics | References |
| ¹H NMR | Aromatic protons (multiplet) typically observed in the range of δ 7.4-8.2 ppm. | [2][3] |
| ¹³C NMR | Characteristic peaks for the carbonyl carbon (~166 ppm), nitrile carbon (~112 ppm), and aromatic carbons (129-137 ppm) are expected. | [1][2] |
| IR Spectroscopy | Strong absorption bands are expected for the C≡N stretch (around 2227 cm⁻¹) and the C=O stretch (around 1678 cm⁻¹). | [2] |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z 131. A prominent fragment is the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, resulting from the loss of the cyanide radical. | [4] |
Synthesis and Experimental Protocols
Benzoyl cyanide can be synthesized through several routes, most commonly involving the reaction of benzoyl chloride with a cyanide salt. Below are two detailed experimental protocols.
Experimental Protocol 1: Synthesis from Benzoyl Chloride and Cuprous Cyanide
This classic method is adapted from Organic Syntheses.
Methodology:
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Preparation: In a 500-mL distilling flask equipped with a thermometer, place 110 g (1.2 moles) of cuprous cyanide (dried at 110°C for 3 hours).
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Reaction: Add 143 g (1.02 moles) of purified benzoyl chloride to the flask. Shake the flask to ensure the cuprous cyanide is thoroughly moistened.
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Heating: Place the flask in an oil bath preheated to 145–150°C. Raise the bath temperature to 220–230°C and maintain this temperature for 1.5 hours.
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Work-up: After the reaction period, allow the flask to cool. The product, crude benzoyl cyanide, is then isolated.
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Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 208–209°C / 745 mm. The distillate solidifies into colorless crystals. The typical yield is 60–65%.
Experimental Protocol 2: High-Yield Synthesis using a Copper(I) Catalyst
This improved method, described in U.S. Patent 4,113,773, provides higher yields and purity by avoiding the formation of dimers.
Methodology:
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Preparation: In a reaction vessel, create a mixture of 1 mole of benzoyl chloride, an alkali cyanide (such as sodium cyanide), a carboxylic acid nitrile (e.g., acetonitrile) as a solvent, and a catalytic amount of a copper(I) salt (e.g., copper(I) cyanide).
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Reaction: Heat the stirred mixture to a temperature between 90°C and 130°C. Maintain the reaction for approximately 3 hours.
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Work-up: Cool the mixture to 15°C. The precipitated salts (primarily sodium chloride) are removed by filtration and washed with a small amount of an inert solvent like xylene.
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Purification: The filtrate is subjected to fractional distillation under reduced pressure to yield pure benzoyl cyanide. This process typically achieves yields of 90% or higher.
Chemical Reactivity and Applications
The dual functionality of benzoyl cyanide makes it a reactive intermediate for various transformations.
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Acylation: It serves as an efficient reagent for the selective acylation of amino compounds. This is particularly useful in peptide synthesis and for creating amide bonds under mild conditions.
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Hydrolysis: Benzoyl cyanide can be hydrolyzed to produce benzoylformic acid. This transformation can be achieved chemically or enzymatically, for instance, using nitrile hydratase from Rhodococcus species.[2]
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Reduction: The mechanism of electroreduction of benzoyl cyanide has been studied in various solvents.[2]
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Intermediate for Heterocycles: It is a precursor for synthesizing various nitrogen-containing heterocyclic compounds, which are common scaffolds in drug discovery.
Its primary applications are in the chemical industry as an intermediate for:
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Agrochemicals: Used in the synthesis of herbicides and other plant protection agents.
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Pharmaceuticals: A building block for various active pharmaceutical ingredients (APIs).
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Research: A valuable reagent in academic and industrial research for developing new synthetic methodologies.
Safety and Toxicology
Benzoyl cyanide is highly toxic and requires careful handling with appropriate safety measures in a laboratory or industrial setting.
Table 3: GHS Hazard Information
| Category | Information |
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statements | H300: Fatal if swallowed. H311 + H331: Toxic in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. |
| Precautionary Statements | P261, P273, P280, P301 + P310, P391, P403 + P233, P405 |
Table 4: Acute Toxicity Data
| Route | Species | Value | References |
| Oral LD50 | Rat | 37.6 mg/kg |
Experimental Protocol: Safe Handling Procedures
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Engineering Controls: All work with benzoyl cyanide must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles and a face shield.
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Body Protection: Wear a lab coat. Ensure no skin is exposed.
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Respiratory Protection: For situations with inadequate ventilation, a respirator with appropriate cartridges (e.g., type P2) is mandatory.
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-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents. The compound is moisture-sensitive.
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Spills and Disposal: In case of a spill, evacuate the area. Use a spark-proof tool and non-combustible absorbent material for cleanup. Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.
Conclusion
Benzoyl cyanide is a chemical of significant industrial and research importance due to its versatile reactivity. Its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its value. However, its high toxicity necessitates strict adherence to safety protocols to ensure the well-being of researchers and professionals. A thorough understanding of its properties, synthetic methods, and handling requirements, as outlined in this guide, is essential for its safe and effective use.
